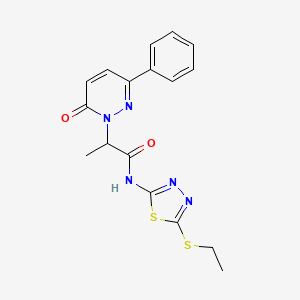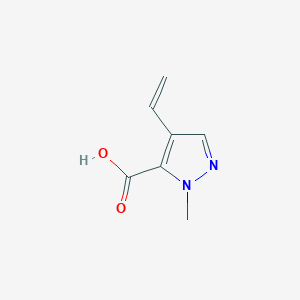
N-(4-nitrobenzyl)ethanamine
概要
説明
N-(4-nitrobenzyl)ethanamine: is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions:
Nitration of Benzylamine: One common method involves the nitration of benzylamine. Benzylamine is reacted with nitric acid in the presence of sulfuric acid to introduce the nitro group at the para position, forming N-(4-nitrobenzyl)amine.
Reductive Amination: Another method involves the reductive amination of 4-nitrobenzaldehyde with ethanamine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production methods for N-(4-nitrobenzyl)ethanamine often involve large-scale nitration and reductive amination processes, optimized for high yield and purity. These methods may use continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in N-(4-nitrobenzyl)ethanamine can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst, sulfuric acid for sulfonation.
Major Products:
Reduction: N-(4-aminobenzyl)ethanamine.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: N-(4-nitrobenzyl)ethanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the effects of nitrobenzyl derivatives on biological systems.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-nitrobenzyl)ethanamine involves its interaction with molecular targets through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amine group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function and activity.
類似化合物との比較
N-benzyl-ethanamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
N-(4-aminobenzyl)ethanamine: The reduced form of N-(4-nitrobenzyl)ethanamine, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a nitro group and an ethanamine group, which confer distinct chemical reactivity and potential applications. The nitro group allows for further chemical modifications, while the ethanamine group provides a site for interactions with biological molecules.
特性
IUPAC Name |
N-[(4-nitrophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKFFVPLITHLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2677766.png)

![5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2677772.png)

![Tert-butyl 5-oxo-1-[1-(prop-2-enoyl)piperidin-4-yl]pyrrolidine-3-carboxylate](/img/structure/B2677776.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B2677777.png)

![N-benzyl-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2677779.png)




![N-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propylamine hydrochloride](/img/structure/B2677787.png)
